molecular formula C6H2BrCl2N3 B1442113 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 900789-14-2

5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B1442113
Key on ui cas rn: 900789-14-2
M. Wt: 266.91 g/mol
InChI Key: RDRKIEROMGAMCK-UHFFFAOYSA-N
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Patent
US08592432B2

Procedure details

To 935 mg 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (3a) (5.0 mmol) in 100 mL of 1,4-dioxane was slowly added 256 μL of Br2 (5.0 mmol) at 0° C. over a period of 10 minutes. After stirring for 30 minutes at 0° C., the reaction mixture was poured into a mixture of 150 mL of EtOAc and 150 mL of saturated aqueous Na2SO3 then filtered through celite. The aqueous phase was extracted with EtOAc (3×100 mL) and combined organic layers were washed with brine, concentrated and purified by flash column chromatography to give the title compound.
Quantity
935 mg
Type
reactant
Reaction Step One
Name
Quantity
256 μL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[C:4]([Cl:11])[C:5]2[CH:10]=[CH:9][NH:8][C:6]=2[N:7]=1.[Br:12]Br.CCOC(C)=O.[O-]S([O-])=O.[Na+].[Na+]>O1CCOCC1>[Br:12][C:10]1[C:5]2[C:4]([Cl:11])=[N:3][C:2]([Cl:1])=[N:7][C:6]=2[NH:8][CH:9]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
935 mg
Type
reactant
Smiles
ClC=1N=C(C2=C(N1)NC=C2)Cl
Step Two
Name
Quantity
256 μL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
CCOC(=O)C
Name
Quantity
150 mL
Type
reactant
Smiles
[O-]S(=O)[O-].[Na+].[Na+]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 30 minutes at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
CUSTOM
Type
CUSTOM
Details
of 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
then filtered through celite
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with EtOAc (3×100 mL)
WASH
Type
WASH
Details
were washed with brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CNC=2N=C(N=C(C21)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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